molecular formula C20H16Cl2N2S B12906198 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 62721-88-4

1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B12906198
CAS No.: 62721-88-4
M. Wt: 387.3 g/mol
InChI Key: DIDWOONWCXKSCW-UHFFFAOYSA-N
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Description

1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorophenyl groups and a thione group attached to the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorobenzylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is used as a building block in the synthesis of more complex molecules

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. It exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting various biochemical processes.

Comparison with Similar Compounds

  • 1,2-Bis(2-chlorophenyl)ethanol
  • 1,2-Bis(2-chlorophenyl)hydrazine
  • 1,2-Bis(2-chlorophenyl)ethane

Comparison: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its quinazoline core and thione group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it more versatile for various applications. Its potential in medicinal chemistry and materials science sets it apart from other related compounds.

Properties

CAS No.

62721-88-4

Molecular Formula

C20H16Cl2N2S

Molecular Weight

387.3 g/mol

IUPAC Name

1,2-bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

InChI

InChI=1S/C20H16Cl2N2S/c21-15-9-3-1-7-13(15)19-23-20(25)14-8-2-5-11-17(14)24(19)18-12-6-4-10-16(18)22/h1,3-4,6-7,9-10,12H,2,5,8,11H2

InChI Key

DIDWOONWCXKSCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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